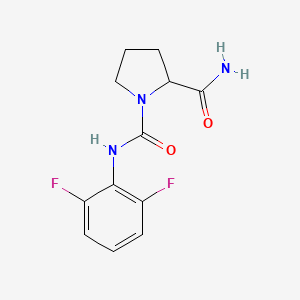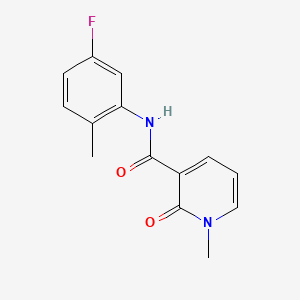![molecular formula C12H10F2N2OS B12240422 N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12240422.png)
N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2,6-difluorobenzyl chloride with 4-methyl-1,3-thiazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various nucleophiles.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is studied for its herbicidal properties and its ability to inhibit specific enzymes in plants.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit acetolactate synthase in plants, leading to its herbicidal activity. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Flumetsulam: A sulfonamide herbicide with a similar structure, used for broadleaf weed control.
Sulfathiazole: An antimicrobial agent with a thiazole ring, used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
Uniqueness
N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10F2N2OS |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10F2N2OS/c1-7-11(18-6-16-7)12(17)15-5-8-9(13)3-2-4-10(8)14/h2-4,6H,5H2,1H3,(H,15,17) |
InChI Key |
FFCBDDIWQGRMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(6-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B12240346.png)

![2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine](/img/structure/B12240353.png)
![4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12240358.png)

![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12240373.png)

![6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12240383.png)
![2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12240385.png)

![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12240392.png)
![1-(Oxolan-3-yl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]-1,4-diazepane](/img/structure/B12240401.png)

![5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12240412.png)
